3-(2-Bromo-4-chlorophenyl)-2-propyn-1-ol
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Overview
Description
3-(2-Bromo-4-chlorophenyl)-2-propyn-1-ol is an organic compound characterized by the presence of bromine, chlorine, and a propynyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-chlorophenyl)-2-propyn-1-ol typically involves the reaction of 2-bromo-4-chlorophenylacetylene with formaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-chlorophenyl)-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(2-Bromo-4-chlorophenyl)-2-propyn-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-chlorophenyl)-2-propyn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Molecular docking studies have shown that it can bind to active sites of enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorophenol
- 2-Bromo-4-chlorophenyl-2-bromobutanoate
- 2-Bromo-4-chlorophenylacetylene
Uniqueness
Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H6BrClO |
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Molecular Weight |
245.50 g/mol |
IUPAC Name |
3-(2-bromo-4-chlorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H6BrClO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-4,6,12H,5H2 |
InChI Key |
ODNPOWSSMPQVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C#CCO |
Origin of Product |
United States |
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